Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound features a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxyphenyl groups can interact with biological receptors or enzymes, leading to various pharmacological effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to targets .
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a GnRH receptor antagonist.
Methyl 2-aminothiophene-3-carboxylate: Used to prepare 3-thiaisatoic anhydride.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with different substituents.
Uniqueness: Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15NO3S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)11-8-12(19-13(11)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |
InChI Key |
IFJGDTBMFQGXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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